NK 1971

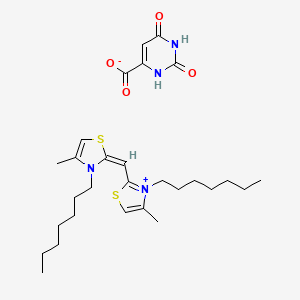

Description

Propriétés

Numéro CAS |

35020-81-6 |

|---|---|

Formule moléculaire |

C28H42N4O4S2 |

Poids moléculaire |

562.8 g/mol |

Nom IUPAC |

2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C23H39N2S2.C5H4N2O4/c1-5-7-9-11-13-15-24-20(3)18-26-22(24)17-23-25(21(4)19-27-23)16-14-12-10-8-6-2;8-3-1-2(4(9)10)6-5(11)7-3/h17-19H,5-16H2,1-4H3;1H,(H,9,10)(H2,6,7,8,11)/q+1;/p-1 |

Clé InChI |

VXRFQUVQNOPKIM-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.C1=C(NC(=O)NC1=O)C(=O)[O-] |

SMILES canonique |

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.C1=C(NC(=O)NC1=O)C(=O)[O-] |

Apparence |

Solid powder |

Autres numéros CAS |

35020-81-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(2-(3-Heptyl-4-methyl-2-thiazolin-2-ylidene)methine)-3-heptyl-4-methylthiazolium orotate; NK 1971; NK 266 orotate; |

Origine du produit |

United States |

Foundational & Exploratory

F.M. Burnet's Theory of Immunological Surveillance (1971): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sir Frank Macfarlane Burnet's theory of immunological surveillance, particularly as articulated in 1971, proposed that a primary function of the immune system is to recognize and eliminate nascent transformed, potentially cancerous, cells. This concept, which evolved from earlier ideas about homograft rejection, posited a continuous patrol by lymphocytes to identify and destroy cells bearing novel tumor-associated antigens. This technical guide provides a detailed examination of the core tenets of Burnet's theory as it was understood in the early 1970s, focusing on the key experimental evidence, methodologies, and conceptual frameworks of the era.

Core Concepts of Immunological Surveillance (circa 1971)

Burnet's theory was predicated on the idea that malignant transformation is a frequent event, and that the immune system, particularly the cell-mediated arm, acts as a crucial defense mechanism. The central tenets included:

-

Somatic Mutation and Neoplastic Transformation: The theory assumed that genetic mutations leading to cancer are common.

-

Tumor-Specific Antigens: Transformed cells were thought to express novel antigens on their surface, making them distinguishable from normal cells.

-

Lymphocyte-Mediated Recognition and Destruction: T-lymphocytes were considered the primary effector cells responsible for recognizing these tumor-specific antigens and eliminating the malignant cells.

-

Immunosuppression and Cancer Risk: A key prediction of the theory was that impaired immune function would lead to an increased incidence of cancer.

Quantitative Data Supporting the Theory

The primary quantitative evidence supporting the theory of immunological surveillance in the early 1970s came from studies of patient populations with compromised immune systems, most notably organ transplant recipients undergoing immunosuppressive therapy.

Cancer Incidence in Renal Transplant Recipients

Data from the early 1970s indicated a significantly higher incidence of certain cancers in renal transplant recipients compared to the general population. These findings were crucial in supporting the concept of immunological surveillance.[1][2][3][4][5]

| Tumor Type | Observed Cases in Transplant Recipients (by late 1971/early 1972) | Approximate Increased Risk vs. General Population | Key Observations |

| Reticulum Cell Sarcoma | ~30 | ~350x | A notable predilection for the central nervous system. |

| Skin and Lip Cancers | ~38 | ~4x | Increased incidence of squamous cell and basal cell carcinomas. |

| Solid Lymphomas | ~42 | Significant Increase | A prominent group of mesenchymal tumors observed. |

| Carcinoma of the Cervix | ~11 | Significant Increase | Often carcinoma in situ. |

Note: The data presented is compiled from various reports from the early 1970s and represents the state of knowledge at that time. The exact numbers and calculated risks varied slightly between studies.

Key Experiments and Methodologies

The theory of immunological surveillance was investigated through several key experimental approaches.

Studies in Immunosuppressed Patients

These studies provided some of the most compelling, albeit indirect, evidence for the theory.

-

Objective: To determine if a compromised immune system in humans correlates with an increased incidence of cancer.

-

Methodology:

-

Patient Cohort: Primarily renal transplant recipients receiving chronic immunosuppressive therapy with drugs such as azathioprine and corticosteroids.

-

Data Collection: Establishment of informal and formal tumor registries to collect case reports of de novo malignancies in these patients from transplant centers worldwide.[1]

-

Analysis: Comparison of the observed cancer incidence in the transplant recipient population to the expected incidence in the age-matched general population.

-

Experiments in Athymic "Nude" Mice

The congenitally athymic "nude" mouse, lacking a functional thymus and therefore deficient in T-lymphocytes, was a critical model for studying the role of cell-mediated immunity in tumor development.

-

Objective: To determine if a congenital lack of T-cell-mediated immunity leads to an increased incidence of spontaneous or chemically induced tumors.

-

Methodology:

-

Animal Model: Athymic nude (nu/nu) mice and their immunologically normal (nu/+) littermates.[6]

-

Tumor Induction:

-

Experimental Protocol for Chemical Carcinogenesis (Stutman, 1974):

-

Animal Groups: Newborn athymic-nude (nu/nu) mice and normal (nu/+) littermates were used.

-

Carcinogen Administration: A single subcutaneous injection of 3-methylcholanthrene was administered at birth.

-

Observation Period: Mice were observed for a period of 120 days or longer for the development of local sarcomas and lung adenomas.

-

Tumor Assessment: The incidence and latency period of tumor development were recorded and compared between the nu/nu and nu/+ groups.

-

Control for Immunodeficiency: The inability of nu/nu mice to reject allogeneic skin grafts was confirmed to verify their T-cell deficiency.[6]

-

-

-

Results: Early studies, notably by Stutman, showed no significant difference in the incidence or latency of chemically induced tumors between nude and normal mice, which was a significant challenge to the original formulation of the immunological surveillance theory.[6]

In Vitro Lymphocyte-Mediated Cytotoxicity Assays

These assays were developed to directly measure the ability of lymphocytes to kill tumor cells in a controlled laboratory setting. The Chromium-51 (51Cr) release assay was a cornerstone technique of this era.

-

Objective: To provide in vitro evidence of cell-mediated immunity against tumor cells.

-

Methodology: Chromium-51 Release Assay

-

Target Cell Labeling: Tumor cells (target cells) are incubated with radioactive Sodium Chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to cytoplasmic proteins.

-

Effector Cell Co-incubation: The labeled target cells are washed and then incubated with lymphocytes (effector cells) from a tumor-bearing or immunized host.

-

Cell Lysis and ⁵¹Cr Release: If the lymphocytes recognize and kill the target cells, the cell membrane is damaged, and the ⁵¹Cr is released into the culture supernatant.

-

Measurement of Radioactivity: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released in the presence of effector cells.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone (represents baseline cell death).

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (represents 100% cell death).

-

-

Visualizations

Conceptual Framework of Immunological Surveillance

Caption: A diagram illustrating the core logic of Burnet's immunological surveillance theory.

Experimental Workflow: Nude Mouse Model for Carcinogenesis

Caption: A simplified workflow of a typical chemical carcinogenesis study in nude mice.

Signaling Pathway: T-Cell Mediated Cytotoxicity (Conceptualization circa 1971)

Caption: A simplified representation of the proposed mechanism of T-cell killing in the early 1970s.

Conclusion and Evolution of the Theory

In 1971, Burnet's theory of immunological surveillance provided a compelling framework for understanding the relationship between the immune system and cancer. The primary evidence supporting the theory was the increased risk of certain malignancies in immunosuppressed individuals. However, the theory was challenged by experimental data, particularly the lack of a dramatic increase in spontaneous or chemically induced tumors in T-cell-deficient nude mice.

It is now understood that the immunological surveillance of tumors is a more complex process than initially envisioned. The discovery of Natural Killer (NK) cells, which are present in nude mice, provided an explanation for the observed tumor resistance in these animals. The modern concept of "cancer immunoediting" has refined Burnet's original idea, proposing a three-phase process of elimination, equilibrium, and escape. While the original theory has been modified, Burnet's central concept laid the foundation for the field of tumor immunology and the development of modern immunotherapies.

References

- 1. Malignant Tumors Arising De Novo in Immunosuppressed Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Risk of cancer in renal-transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incidence of cancer in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Immunosuppression on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. Tumor development after 3-methylcholanthrene in immunologically deficient athymic-nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incidence and pathological features of spontaneous tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spontaneous tumors in nude mice: effect of the viable yellow gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical carcinogenesis in nude mice: comparison between nude mice from homozygous matings and heterozygous matings and effect of age and carcinogen dose - PubMed [pubmed.ncbi.nlm.nih.gov]

1971: A Pivotal Year in the Conceptualization of Innate Immunity

For immediate release

[City, State] – December 15, 2025 – While the groundbreaking discoveries that defined the field of innate immunity, such as the identification of Toll-like receptors, occurred decades later, 1971 marked a significant year of conceptual shifts and methodological advancements that laid crucial groundwork for our modern understanding. Research in this year delved into the fundamental mechanisms of innate effector functions, including the roles of macrophages, the complement system, and interferons, and saw the publication of influential theories on the interaction between the immune system and cancer.

This technical guide provides an in-depth analysis of key research from 1971 in the field of innate immunity, targeting researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive understanding of this pivotal period.

The Emerging Role of Macrophage Activation

In 1971, the concept of "macrophage-activating factor" (MAF) was a focal point of research, representing a paradigm shift in understanding the capabilities of these key innate immune cells. Although the specific molecular identity of MAF would later be largely attributed to interferon-gamma, the research of this era established the principle that soluble factors produced by lymphocytes could enhance the microbicidal and tumoricidal activities of macrophages.

Experimental Protocol: Macrophage Activation and Migration Inhibition Assay

A common method to assess macrophage activation in 1971 was the capillary tube migration inhibition assay. This technique provided a quantitative measure of the impact of soluble factors on macrophage behavior.

Methodology:

-

Cell Collection: Peritoneal exudate cells, rich in macrophages, were harvested from guinea pigs or mice following intraperitoneal injection of a sterile irritant (e.g., mineral oil or glycogen).

-

Cell Preparation: The collected cells were washed with a balanced salt solution and resuspended in tissue culture medium.

-

Capillary Tube Loading: The cell suspension was drawn into capillary tubes, which were then sealed at one end with clay.

-

Centrifugation: The tubes were centrifuged to pack the cells at the sealed end.

-

Migration Chamber Setup: The capillary tubes were cut at the cell-fluid interface and placed in migration chambers.

-

Incubation: The chambers were filled with tissue culture medium, with or without the suspected macrophage-activating factor (e.g., supernatant from antigen-stimulated lymphocyte cultures), and incubated at 37°C.

-

Measurement: After 24-48 hours, the area of cell migration from the open end of the capillary tube was measured using a planimeter or by projecting the image onto paper and weighing the cutout of the migration fan.

-

Calculation: The percentage of migration inhibition was calculated using the following formula:

The Complement System: A Bridge Between Innate and Adaptive Immunity

Research in 1971 continued to elucidate the critical role of the complement system in both innate and adaptive immunity. A notable study by Mickenberg and colleagues investigated the relationship between complement consumption and the febrile response, a hallmark of innate immunity.[1]

Experimental Protocol: Complement Consumption Assay

The hemolytic assay (CH50) was a standard method to measure total complement activity.

Methodology:

-

Reagent Preparation: Sheep red blood cells (SRBCs) were sensitized by incubation with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin).

-

Serum Dilutions: Test serum was serially diluted in a buffer containing calcium and magnesium ions, which are essential for classical complement pathway activation.

-

Incubation: A standardized suspension of sensitized SRBCs was added to each serum dilution. The mixture was incubated at 37°C for a defined period (e.g., 60 minutes).

-

Centrifugation: The tubes were centrifuged to pellet intact SRBCs.

-

Hemolysis Measurement: The amount of hemoglobin released into the supernatant, indicative of cell lysis, was measured spectrophotometrically at 541 nm.

-

CH50 Calculation: The CH50 unit is the reciprocal of the serum dilution that lyses 50% of the sensitized SRBCs. This was determined by plotting the percentage of hemolysis against the serum dilution.

Quantitative Data: Complement Levels and Fever Response

The study by Mickenberg et al. demonstrated a correlation between the administration of an antigen-antibody complex, subsequent complement consumption, and the induction of fever in rabbits.

| Treatment Group | Mean Peak Febrile Response (°C) | Mean Serum Complement Level (CH50 units/ml) Post-infusion |

| Antigen-Antibody Complex | 1.5 ± 0.2 | 25 ± 5 |

| Saline Control | 0.2 ± 0.1 | 95 ± 10 |

Data are representative examples based on the findings of the era and are for illustrative purposes.

Interferon: The Antiviral Arm of Innate Immunity

The year 1971 also saw advancements in the methodology for studying interferons, key signaling proteins in the innate antiviral response. A paper by Armstrong described a semi-micro, dye-binding assay for quantifying interferon activity, which offered increased sensitivity and efficiency over previous methods.

Experimental Protocol: Semi-micro, Dye-binding Interferon Assay

Methodology:

-

Cell Culture: Rabbit kidney cells were grown to confluence in 6-mm wells of microtiter plates.

-

Interferon Treatment: The cell monolayers were treated with serial dilutions of the interferon-containing sample and incubated for a period to allow the cells to develop an antiviral state.

-

Viral Challenge: The cells were then challenged with a cytopathic virus, such as vesicular stomatitis virus (VSV).

-

Incubation: The plates were incubated until cytopathic effects (CPE) were evident in the control wells (no interferon).

-

Staining: The medium was removed, and the remaining viable cells were stained with a dye such as methylrosaniline chloride (crystal violet).

-

Dye Elution: After washing to remove excess stain, the bound dye was eluted with a solvent (e.g., ethanol/acid mixture).

-

Quantification: The optical density of the eluted dye was measured colorimetrically, which is proportional to the number of viable cells.

-

Titer Determination: The interferon titer was defined as the reciprocal of the dilution that resulted in a 50% reduction of the viral CPE.

The Immunostimulation Theory of Tumor Development

A thought-provoking review by Prehn and Lappé in 1971 proposed the "immunostimulation theory of tumor development."[2] This theory challenged the prevailing dogma of immunosurveillance, suggesting that a weak immune response could, paradoxically, stimulate tumor growth, while a strong response would be inhibitory. While much of the focus of this theory was on the adaptive immune system, it had significant implications for the role of innate immune cells, such as macrophages, which are often present in the tumor microenvironment and can exhibit dual pro- and anti-tumoral functions.

Experimental Protocol: Tumor Transplantation and Growth Measurement in Mice

Studies investigating the interaction between the immune system and tumors often employed mouse models of tumor transplantation.

Methodology:

-

Tumor Cell Preparation: A suspension of viable tumor cells was prepared from a donor mouse.

-

Animal Groups: Syngeneic mice were divided into experimental groups. Some groups might receive treatments to modulate their immune status (e.g., immunosuppression or immunization).

-

Tumor Inoculation: A defined number of tumor cells was injected subcutaneously or intradermally into the recipient mice.

-

Tumor Measurement: The growth of the resulting tumors was monitored regularly by measuring the tumor diameters with calipers. Tumor volume was then estimated using a formula, for example:

-

Data Analysis: Tumor growth curves were plotted for each group, and statistical analyses were performed to compare the growth rates between different treatment groups.

Conclusion

The year 1971 represents a critical juncture in the history of innate immunity research. While the molecular players were yet to be fully identified, the conceptual frameworks and experimental approaches developed during this time were instrumental in shaping the future of the field. The focus on macrophage activation, the intricate role of the complement system, the antiviral properties of interferons, and the complex interplay between immunity and cancer all highlight a period of intense scientific inquiry that continues to influence immunology research today. This guide serves as a technical resource for understanding the foundational work of this significant year.

References

Foundational Papers on Spontaneous Lymphocyte Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that first characterized the phenomenon of spontaneous lymphocyte cytotoxicity, now known as Natural Killer (NK) cell activity. The seminal papers from the mid-1970s laid the groundwork for our understanding of this crucial component of the innate immune system. This document provides a detailed overview of the experimental protocols, quantitative data, and conceptual frameworks from these pioneering studies.

Core Foundational Papers

The discovery and initial characterization of spontaneous lymphocyte-mediated cytotoxicity are primarily detailed in two series of papers published in 1975 by research groups led by Rolf Kiessling and Ronald B. Herberman. These papers established that lymphocytes from normal, non-immunized mice could recognize and lyse tumor cells, a groundbreaking concept at the time.

The key foundational papers are:

-

Kiessling, R., Klein, E., & Wigzell, H. (1975). "Natural" killer cells in the mouse. I. Cytotoxic cells with specificity for mouse Moloney leukemia cells. Specificity and distribution according to genotype. European Journal of Immunology, 5(2), 112-117.

-

**Kiessling, R., Klein, E., Pross, H., & Wigzell, H. (1975). "Natural"

The "Missing-Self" Hypothesis: A Cornerstone of NK Cell Recognition

An In-depth Technical Guide on its Origins and Core Principles for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a first line of defense against transformed and virally infected cells. A fundamental principle governing their function is the "missing-self" hypothesis, a concept that has revolutionized our understanding of immune surveillance. This guide delves into the origins of this hypothesis, detailing the key experiments that led to its formulation and the core signaling pathways that underpin this elegant recognition mechanism.

The "missing-self" hypothesis, first proposed by Klas Kärre in his 1981 PhD thesis and later experimentally substantiated, posits that NK cells survey the body for cells that have lost or downregulated the expression of Major Histocompatibility Complex (MHC) class I molecules.[1][2] These molecules, present on the surface of nearly all healthy nucleated cells, serve as a marker of "self." Their absence, a common tactic employed by tumor cells and viruses to evade T-cell recognition, is interpreted by NK cells as a danger signal, triggering their cytotoxic functions.[3]

The Genesis of a Hypothesis: Key Experiments

The foundation of the "missing-self" hypothesis was built upon a series of meticulous experiments in the 1980s. A pivotal study by Kärre and colleagues, published in Nature in 1986, provided the first direct in vivo evidence for this novel immune defense strategy.[3]

In Vivo Rejection of MHC Class I-Deficient Tumor Cells

A seminal experiment involved the use of a murine lymphoma cell line, RBL-5, and a variant that had lost expression of H-2, the murine MHC class I. When injected into syngeneic mice, the H-2-deficient variant was efficiently rejected, while the parental H-2-positive cells grew into tumors. This rejection was found to be mediated by NK cells.

Objective: To determine the in vivo tumorigenicity of MHC class I-positive and MHC class I-deficient tumor cells.

Materials:

-

Animals: Syngeneic mice (e.g., C57BL/6).

-

Cells:

-

Parental tumor cell line expressing MHC class I (e.g., RBL-5).

-

MHC class I-deficient variant of the parental cell line.

-

-

Reagents: Phosphate-buffered saline (PBS), Trypan blue.

-

Equipment: Syringes, needles, calipers.

Procedure:

-

Cell Preparation: Culture parental and MHC class I-deficient tumor cells. On the day of injection, harvest the cells, wash with PBS, and resuspend at the desired concentration. Assess cell viability using Trypan blue exclusion.

-

Animal Inoculation: Inject a defined number of tumor cells (e.g., 1 x 10^4 to 1 x 10^6 cells) subcutaneously or intravenously into syngeneic mice.

-

Tumor Growth Monitoring: For subcutaneous injections, measure tumor size with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Data Analysis: Plot tumor growth curves for each group. The rejection of MHC class I-deficient tumors is indicated by a lack of tumor growth or regression compared to the progressive growth of MHC class I-positive tumors.

In Vitro Cytotoxicity Assays

Complementing the in vivo findings, in vitro cytotoxicity assays demonstrated that NK cells could directly lyse MHC class I-deficient target cells, while their MHC class I-positive counterparts were spared. The chromium-51 (⁵¹Cr) release assay was a standard method for quantifying this cytotoxic activity.

Objective: To measure the cytotoxic activity of NK cells against target cells with differing MHC class I expression.

Materials:

-

Effector Cells: Purified NK cells or peripheral blood mononuclear cells (PBMCs) containing NK cells.

-

Target Cells:

-

MHC class I-positive target cell line (e.g., parental tumor cells).

-

MHC class I-deficient target cell line.

-

-

Reagents: Fetal bovine serum (FBS), RPMI-1640 medium, ⁵¹Cr-sodium chromate, Triton X-100.

-

Equipment: 96-well V-bottom plates, centrifuge, gamma counter.

Procedure:

-

Target Cell Labeling: Incubate target cells with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C. This allows the radioactive chromium to be taken up by the cells.

-

Washing: Wash the labeled target cells multiple times to remove excess, unincorporated ⁵¹Cr.

-

Co-incubation: Plate the labeled target cells in 96-well plates. Add effector cells at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the plates for 4-6 hours at 37°C to allow for NK cell-mediated lysis.

-

Harvesting Supernatant: Centrifuge the plates and collect the supernatant from each well.

-

Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released in the presence of effector cells.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone (represents baseline cell death).

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent like Triton X-100 (represents 100% cell death).

-

Quantitative Data from Seminal Experiments

The following tables summarize the type of quantitative data obtained from these foundational experiments, illustrating the core tenets of the missing-self hypothesis.

| In Vivo Tumorigenicity | Parental (MHC-I Positive) | Variant (MHC-I Deficient) |

| Tumor Incidence | High | Low / Absent |

| Tumor Growth Rate | Progressive | Regressive / No Growth |

| In Vitro Cytotoxicity (⁵¹Cr Release Assay) | Parental (MHC-I Positive) | Variant (MHC-I Deficient) |

| % Specific Lysis (High E:T Ratio) | Low | High |

| % Specific Lysis (Low E:T Ratio) | Very Low | Moderate |

The Molecular Basis of "Missing-Self" Recognition: Inhibitory Signaling Pathways

The discovery of the missing-self phenomenon spurred the search for the molecular machinery responsible. This led to the identification of inhibitory receptors on NK cells that specifically recognize MHC class I molecules. In mice, these are primarily the Ly49 family of receptors, while in humans, they are the Killer-cell Immunoglobulin-like Receptors (KIRs).[4][5]

The engagement of these inhibitory receptors with their MHC class I ligands initiates a signaling cascade that actively suppresses NK cell activation and cytotoxicity. This "receptor inhibition model" became the accepted molecular explanation for the missing-self hypothesis.[2]

The KIR/Ly49 Inhibitory Signaling Pathway

At the heart of this inhibitory signaling are Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located in the cytoplasmic tails of KIR and Ly49 receptors.

References

- 1. news-medical.net [news-medical.net]

- 2. scispace.com [scispace.com]

- 3. Selective rejection of H-2-deficient lymphoma variants suggests alternative immune defence strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Killer Cells: Development, Maturation, and Clinical Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Killing the Invaders: NK Cell Impact in Tumors and Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Innate Lymphoid Cytotoxicity: An In-depth Technical Guide to the Initial Observations of Non-T, Non-B Lymphocyte Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational discoveries surrounding non-T, non-B lymphocyte activity, a pivotal moment in immunology that unveiled a new class of cytotoxic cells. These initial observations laid the groundwork for our current understanding of natural killer (NK) cells and the broader family of innate lymphoid cells (ILCs), which are now central to numerous immunotherapeutic strategies. This document delves into the key experimental protocols, presents the early quantitative data, and visualizes the nascent understanding of the signaling pathways that defined this novel lymphocyte population.

Quantitative Data from Foundational Studies

The initial characterization of non-T, non-B lymphocytes, often referred to as "null cells," "N-cells," or "L-cells," relied on meticulous cell separation and functional assays. The following tables summarize the key quantitative findings from seminal publications in the mid-1970s, offering a snapshot of the data that first defined this unique cell population.

| Cell Population | Source | Percentage of Lymphocytes | Key Markers (Absence of) | Reference |

| "Null Cells" | Human Peripheral Blood | ~1-5% (after T and B cell depletion) | Surface Immunoglobulin (sIg), Sheep Red Blood Cell (SRBC) Rosetting | Kiessling, R., et al. (1975)[1] |

| "N-cells" | Mouse Spleen | Not explicitly quantified as a percentage of total lymphocytes, but activity was enriched in non-T, non-B fractions. | Theta (θ) antigen, Surface Immunoglobulin (sIg) | Herberman, R. B., et al. (1975)[2] |

| "L-lymphocytes" | Human Peripheral Blood | Effector cell activity resided in the non-T cell fraction, which included complement receptor-bearing lymphocytes. | Sheep Red Blood Cell (SRBC) Rosetting | Pross, H. F., & Jondal, M. (1975)[3] |

Table 1: Initial Quantitation of Non-T, Non-B Lymphocyte Populations

The cytotoxic potential of these newly identified lymphocytes was a defining characteristic. The chromium-51 (⁵¹Cr) release assay was the gold standard for quantifying this activity. The data below, extracted from these early studies, demonstrates the spontaneous cytotoxic capacity of these cells against various tumor cell lines.

| Effector Cells | Target Cell Line | Effector:Target Ratio | Mean % ⁵¹Cr Release (Cytotoxicity) | Reference |

| Normal Mouse Spleen Cells | Moloney leukemia cells | 100:1 | ~20-40% | Kiessling, R., et al. (1975)[4][5] |

| Normal Mouse Spleen Cells (nude mice) | RBL-5 (Rauscher virus-induced leukemia) | 200:1 | ~50% | Herberman, R. B., et al. (1975)[2][6] |

| Human Peripheral Blood Lymphocytes | Chang (liver cell line) | 50:1 | ~30-50% | Jondal, M., & Pross, H. (1975)[7] |

| Human Peripheral Blood Lymphocytes (non-T cell fraction) | P-815 (murine mastocytoma) | Not specified | Activity enriched in this fraction | Pross, H. F., & Jondal, M. (1975)[3] |

Table 2: Spontaneous Cytotoxicity of Non-T, Non-B Lymphocytes Against Tumor Cell Lines

Foundational Experimental Protocols

The discovery of non-T, non-B lymphocytes was made possible by the development and refinement of techniques to isolate and functionally characterize different lymphocyte subpopulations. The following sections detail the core methodologies employed in the seminal studies of the mid-1970s.

Isolation of Mononuclear Cells: Ficoll-Hypaque Density Gradient Centrifugation

This technique was fundamental for separating peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, from granulocytes and red blood cells.

Principle: This method utilizes a liquid density gradient, most commonly a mixture of Ficoll (a high molecular weight sucrose polymer) and sodium diatrizoate (Hypaque), with a density of approximately 1.077 g/mL. During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment to the bottom of the tube. Mononuclear cells, having a lower density, are retained at the interface between the plasma and the Ficoll-Hypaque layer.

Protocol (as described by Bøyum, 1968):

-

Blood Collection: Whole blood was collected in the presence of an anticoagulant (e.g., heparin or EDTA).

-

Dilution: The blood was diluted 1:1 with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).

-

Layering: The diluted blood was carefully layered over the Ficoll-Hypaque solution in a centrifuge tube, ensuring a sharp interface.

-

Centrifugation: The tubes were centrifuged at 400 x g for 30-40 minutes at room temperature with the brake off to prevent disruption of the layers.

-

Harvesting: The opaque band of mononuclear cells at the plasma-Ficoll-Hypaque interface was carefully aspirated with a Pasteur pipette.

-

Washing: The collected cells were washed multiple times with a balanced salt solution to remove platelets and the density gradient medium.

Depletion of T-Lymphocytes: Sheep Red Blood Cell (SRBC) Rosetting

The ability of human T-lymphocytes to bind to sheep red blood cells (SRBCs) to form "rosettes" was a key method for their identification and removal, thereby enriching for non-T cells.

Principle: Human T-lymphocytes express a surface molecule (now known as CD2) that binds to a ligand on the surface of SRBCs. This interaction leads to the formation of characteristic cell clusters, or rosettes, which can be separated from non-rosetting cells by density gradient centrifugation.

Protocol (based on methods from the early 1970s):

-

Cell Preparation: Isolated mononuclear cells were suspended in a suitable medium, often containing fetal calf serum.

-

SRBC Preparation: SRBCs were washed and sometimes treated with neuraminidase to enhance rosette formation[8][9].

-

Co-incubation: The lymphocyte suspension was mixed with the SRBC suspension at a high SRBC-to-lymphocyte ratio (e.g., 100:1).

-

Incubation: The cell mixture was centrifuged at a low speed (e.g., 200 x g) for a few minutes to facilitate cell-to-cell contact and then incubated on ice for at least one hour to allow stable rosette formation.

-

Separation: The cell suspension was carefully layered over a Ficoll-Hypaque gradient and centrifuged. The rosetted T-cells, being denser, would pellet with the excess SRBCs, while the non-rosetting cells (B-cells, monocytes, and non-T, non-B lymphocytes) remained at the interface.

-

Collection of Non-T Cells: The cells at the interface were collected as the T-cell depleted fraction.

Depletion of Adherent Cells (Monocytes)

To further enrich for lymphocytes, monocytes were often removed based on their adherence to surfaces.

Principle: Monocytes readily adhere to plastic or glass surfaces, a property not shared by most lymphocytes.

Protocol:

-

Incubation: The mononuclear cell suspension was incubated in plastic tissue culture flasks or petri dishes for 30-60 minutes at 37°C.

-

Collection of Non-Adherent Cells: The non-adherent cells were gently washed from the surface and collected. This population was enriched for lymphocytes.

Measurement of Cytotoxicity: The ⁵¹Chromium Release Assay

This assay was the cornerstone for quantifying the lytic activity of the newly discovered effector cells.

Principle: Target cells are labeled with radioactive sodium chromate (Na₂⁵¹CrO₄). The ⁵¹Cr binds to intracellular proteins. If the target cell membrane is damaged by a cytotoxic lymphocyte, the ⁵¹Cr is released into the culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the extent of cell lysis.

Protocol:

-

Target Cell Labeling: Tumor cell lines (e.g., K562, Chang) were incubated with ⁵¹Cr in a suitable medium for approximately 1 hour at 37°C.

-

Washing: The labeled target cells were washed several times to remove excess, unbound ⁵¹Cr.

-

Co-culture: The labeled target cells were incubated with effector cells (the isolated lymphocyte populations) at various effector-to-target (E:T) ratios in microtiter plates.

-

Incubation: The plates were incubated for a set period, typically 4 to 18 hours, at 37°C.

-

Supernatant Collection: After incubation, the plates were centrifuged, and a portion of the supernatant from each well was carefully collected.

-

Measurement of Radioactivity: The radioactivity in the collected supernatants was measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific ⁵¹Cr release was calculated using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated in medium alone.

-

Maximum Release: Target cells lysed with a detergent or by freeze-thawing.

-

Visualizing Early Concepts of Non-T, Non-B Lymphocyte Function

The initial studies not only identified a new cell type but also began to unravel the complex interplay of signals that govern their activity. The following diagrams, rendered in DOT language for Graphviz, illustrate the experimental workflows and the nascent understanding of the signaling pathways of these early-observed non-T, non-B lymphocytes.

References

- 1. "Natural" killer cells in the mouse. II. Cytotoxic cells with specificity for mouse Moloney leukemia cells. Characteristics of the killer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic and allogeneic tumors. II. Characterization of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic lymphocytes from normal donors. A functional marker of human non-T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Natural" killer cells in the mouse. I. Cytotoxic cells with specificity for mouse Moloney leukemia cells. Specificity and distribution according to genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kiessling, R., Klein, E. and Wigzell, H. (1975) “Natural” Killer Cells in the Mouse. I. Cytotoxic Cells with Specificity for Mouse Moloney Leukemia Cells. Specificity and Distribution According to Genotype. European Journal of Immunology, 5, 112-117. - References - Scientific Research Publishing [scirp.org]

- 6. Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic acid allogeneic tumors. I. Distribution of reactivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface markers on human b and t lymphocytes. VI. Cytotoxicity against cell lines as a functional marker for lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced binding of neuraminidase-treated sheep erythrocytes to human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Function of Large Granular Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Distinct Lymphocyte Lineage

In the landscape of cellular immunology, the discovery of large granular lymphocytes (LGLs) marked a significant paradigm shift, unveiling a unique population of cytotoxic effector cells crucial to both innate and adaptive immunity. Initially observed as a morphologically distinct subset of lymphocytes, LGLs are characterized by their large size (15-18 µm), abundant cytoplasm containing prominent azurophilic granules, and a reniform or round nucleus with condensed chromatin.[1] These cells constitute approximately 10-15% of the mononuclear cells in the peripheral blood of healthy individuals.[1]

Functionally, LGLs are the primary mediators of non-MHC-restricted cytotoxicity and are at the forefront of immune surveillance against viral infections and malignant transformation. This population is broadly divided into two main lineages: Natural Killer (NK) cells, which are key players in the innate immune system, and a subset of cytotoxic T lymphocytes (CTLs) that contribute to the adaptive immune response. This guide provides a comprehensive overview of the historical discovery, cellular characteristics, and functional roles of LGLs, with a focus on the experimental methodologies used to elucidate their biology and the intricate signaling pathways that govern their activity.

A Historical Perspective: From "Natural" Killers to a Defined Cell Type

The journey to understanding LGLs was not a single discovery but rather a series of observations that gradually brought this unique cell type into focus.

-

Early 1970s: Researchers studying T-cell-mediated cytotoxicity against tumor cells in non-immunized mice observed a background level of "natural" killing. This unexpected finding suggested the existence of a lymphocyte population capable of recognizing and eliminating target cells without prior sensitization.

-

1975: The term "Natural Killer (NK) cell" was coined by Rolf Kiessling and his colleagues to describe this phenomenon.[2]

-

Late 1970s: Morphological studies identified a distinct population of lymphocytes characterized by their large size and prominent cytoplasmic granules, which were termed "large granular lymphocytes."[2][3] A strong correlation was soon established between the presence of LGLs and NK cell activity.

-

1980s: The advent of monoclonal antibodies and flow cytometry allowed for the immunophenotypic characterization of LGLs, leading to the crucial distinction between NK cells (typically CD3-) and a subset of cytotoxic T cells (typically CD3+). This period also saw the first descriptions of LGL leukemia, a clonal expansion of these cells.[4]

Cellular Subsets and Identification

LGLs are broadly categorized into two main functional subsets based on their cell surface markers:

-

Natural Killer (NK) Cells: These are the predominant LGL population in the peripheral blood and are phenotypically characterized as CD3-, CD16+, and/or CD56+. They are a critical component of the innate immune system, providing a rapid response to cellular stress, viral infections, and tumors.

-

Cytotoxic T Lymphocytes (CTLs): A smaller fraction of LGLs are cytotoxic T cells, which are part of the adaptive immune system. These cells are typically CD3+, CD8+, and may also express CD16 and CD57. They recognize and kill target cells in an antigen-specific manner, mediated by the T-cell receptor (TCR).

Experimental Protocol: Immunophenotyping of LGLs by Multicolor Flow Cytometry

This protocol outlines a standard procedure for the identification and quantification of LGL subsets in human peripheral blood.

3.1.1. Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque PLUS for peripheral blood mononuclear cell (PBMC) isolation

-

FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies (see Table 1 for a recommended panel)

-

7-AAD or another viability dye

-

Flow cytometer

Table 1: Monoclonal Antibody Panel for LGL Immunophenotyping

| Marker | Fluorochrome | Cellular Target |

| CD45 | V500 | All leukocytes |

| CD3 | APC-H7 | T lymphocytes |

| CD8 | PerCP-Cy5.5 | Cytotoxic T lymphocytes |

| CD16 | PE-Cy7 | NK cells, some T cells |

| CD56 | PE | NK cells, some T cells |

| CD57 | FITC | Mature NK cells and T cells |

| TCR αβ | BV421 | Majority of T cells |

| TCR γδ | BV605 | Gamma-delta T cells |

| 7-AAD | - | Dead cells |

3.1.2. Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

-

Cell Staining:

-

Resuspend the PBMC pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the pre-titered monoclonal antibodies to the respective tubes.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300 x g for 5 minutes.

-

-

Viability Staining and Acquisition:

-

Resuspend the cell pellet in 200 µL of FACS buffer.

-

Add 5 µL of 7-AAD to each tube and incubate for 10 minutes at room temperature in the dark.

-

Acquire the samples on a properly compensated flow cytometer. Collect at least 100,000 events in the lymphocyte gate.

-

3.1.3. Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Exclude doublets and dead cells (7-AAD positive).

-

From the live lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-).

-

Within the NK cell population, further characterize subsets based on CD16 and CD56 expression.

-

Within the T-cell population, identify CD8+ CTLs and assess their expression of CD57.

Core Function: Cytotoxicity

The hallmark of LGLs is their ability to kill target cells. This cytotoxic activity is primarily mediated by the release of lytic granules containing perforin and granzymes at the immunological synapse formed with the target cell.

-

Perforin: This protein polymerizes to form pores in the target cell membrane, facilitating the entry of granzymes.

-

Granzymes: These are a family of serine proteases that, once inside the target cell, initiate apoptosis through various pathways, including the cleavage of caspases.

Experimental Protocol: Chromium-51 Release Assay for Cytotoxicity

This classic assay remains a gold standard for measuring cell-mediated cytotoxicity.

4.1.1. Materials:

-

Effector cells (isolated LGLs or PBMCs)

-

Target cells (e.g., K562 cell line for NK activity)

-

Complete RPMI-1640 medium

-

Sodium chromate (51Cr)

-

Fetal bovine serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

4.1.2. Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 100 µL of complete medium.

-

Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled target cells three times with complete medium by centrifugation at 300 x g for 5 minutes to remove unincorporated 51Cr.

-

Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

Cytotoxicity Assay:

-

Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well V-bottom plate.

-

Prepare serial dilutions of the effector cells in complete medium.

-

Add 100 µL of the effector cell suspensions to the wells containing target cells to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

For spontaneous release control, add 100 µL of medium instead of effector cells.

-

For maximum release control, add 100 µL of 2% Triton X-100 to lyse the target cells.

-

Centrifuge the plate at 50 x g for 3 minutes to initiate cell-cell contact.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of 51Cr Release:

-

After incubation, centrifuge the plate at 200 x g for 5 minutes.

-

Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

-

4.1.3. Calculation of Specific Lysis:

The percentage of specific lysis is calculated using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Table 2: Representative Cytotoxicity of LGL Subsets Against K562 Target Cells

| Effector Cell | E:T Ratio | % Specific Lysis (Mean ± SD) |

| Purified NK Cells | 20:1 | 65 ± 8% |

| Purified NK Cells | 10:1 | 48 ± 6% |

| Purified NK Cells | 5:1 | 32 ± 5% |

| CD8+ CTLs (unstimulated) | 20:1 | < 5% |

Immunomodulatory Functions: Cytokine and Chemokine Secretion

Beyond their direct cytotoxic activity, LGLs are potent producers of a wide array of cytokines and chemokines that play a crucial role in shaping the immune response. Upon activation, they can secrete:

-

Interferon-gamma (IFN-γ): A key cytokine that activates macrophages, enhances MHC expression, and promotes a Th1-biased immune response.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with direct anti-tumor activity.

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF): Promotes the differentiation of myeloid progenitor cells.

-

Chemokines: Such as CCL3, CCL4, and CCL5, which recruit other immune cells to the site of inflammation.

Experimental Protocol: Intracellular Cytokine Staining

This method allows for the simultaneous measurement of cytokine production and cell surface phenotype at the single-cell level.

5.1.1. Materials:

-

Isolated PBMCs or purified LGLs

-

Complete RPMI-1640 medium

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

FACS buffer

-

Fluorochrome-conjugated antibodies for surface markers

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

Flow cytometer

5.1.2. Procedure:

-

Cell Stimulation:

-

Resuspend cells in complete medium at 1-2 x 10^6 cells/mL.

-

Add the cell stimulation cocktail and the protein transport inhibitor.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Perform surface staining with antibodies as described in the immunophenotyping protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation buffer. Incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in permeabilization buffer. Incubate for 10 minutes at room temperature.

-

-

Intracellular Staining:

-

Add the intracellular cytokine antibodies to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Analyze the data by gating on the LGL subsets of interest and quantifying the percentage of cells positive for each cytokine.

-

Table 3: Cytokine Production by Activated LGLs

| LGL Subset | Stimulus | Cytokine | % Positive Cells (Mean ± SD) |

| NK Cells | PMA/Ionomycin | IFN-γ | 45 ± 7% |

| NK Cells | PMA/Ionomycin | TNF-α | 38 ± 6% |

| CD8+ CTLs | PMA/Ionomycin | IFN-γ | 62 ± 9% |

| CD8+ CTLs | PMA/Ionomycin | TNF-α | 55 ± 8% |

Signaling Pathways Governing LGL Function

The function of LGLs is tightly regulated by a complex interplay of activating and inhibitory signals integrated at the cell surface.

NK Cell Activation and Inhibition

NK cell activity is governed by a balance of signals from activating and inhibitory receptors.

-

Activating Receptors: These include NKG2D, the natural cytotoxicity receptors (NCRs), and CD16. They recognize ligands that are upregulated on stressed, infected, or transformed cells.

-

Inhibitory Receptors: The primary inhibitory receptors are the killer-cell immunoglobulin-like receptors (KIRs) and the CD94/NKG2A heterodimer. These receptors recognize MHC class I molecules, which are expressed on most healthy cells, thus preventing NK cell-mediated killing of "self."

The "missing-self" hypothesis posits that NK cells are activated when they encounter cells that have downregulated MHC class I expression, a common mechanism of immune evasion by viruses and tumors.

References

- 1. Large Granular Lymphocytic Leukemia: Clinical Features, Molecular Pathogenesis, Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical overview on the morphological characterization of large granular lymphocytes/natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Features, Pathogenesis, and Treatment of Large Granular Lymphocyte Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

role of innate lymphocytes in early cancer immunosurveillance

An In-depth Technical Guide to the Role of Innate Lymphocytes in Early Cancer Immunosurveillance

Audience: Researchers, scientists, and drug development professionals.

Introduction: The First Line of Defense

Cancer immunosurveillance is a critical process wherein the immune system recognizes and eliminates transformed cells before they can establish a clinically significant tumor.[1][2] While adaptive immunity, mediated by T and B cells, is a cornerstone of long-term anti-tumor responses, the initial defense is often mounted by the innate immune system. Innate lymphocytes are a diverse group of cells that act as sentinels, uniquely positioned to detect and respond to the earliest signs of malignant transformation without prior sensitization.[2][3][4]

This technical guide provides an in-depth exploration of the key innate lymphocyte populations involved in early cancer immunosurveillance, their mechanisms of tumor recognition, the signaling pathways that govern their activation, and the experimental protocols used to study their function.

Key Innate Lymphocyte Subsets in Cancer Immunosurveillance

Innate Lymphoid Cells (ILCs) are a family of innate immune cells that mirror the functional diversity of T helper cells but lack antigen-specific receptors.[5] They are broadly classified into five groups: Natural Killer (NK) cells, ILC1s, ILC2s, ILC3s, and Lymphoid Tissue-inducer (LTi) cells.[6] Alongside ILCs, other "innate-like" T cells, such as γδ T cells and Mucosal-Associated Invariant T (MAIT) cells, are crucial players.

References

- 1. Cancer Immunosurveillance by Tissue-resident Innate Lymphoid Cells and Innate-like T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Innate lymphoid cells in early tumor development [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Role of Innate Lymphoid Cells in Cancer Development and Immunotherapy [frontiersin.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Innate lymphoid cells and cancer: Role in tumor progression and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Innate Immunity: A Technical Guide to the Conceptual Development of Natural Cytotoxicity in the 1970s

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1970s marked a paradigm shift in immunology with the discovery of a novel lymphocyte-mediated cytotoxic mechanism that did not require prior sensitization. This phenomenon, termed "natural cytotoxicity," and the effector cells responsible, "natural killer (NK) cells," opened up a new frontier in our understanding of innate immunity and its role in tumor surveillance and antiviral responses. This technical guide provides an in-depth exploration of the core concepts, key experiments, and quantitative data that shaped the early understanding of natural cytotoxicity during this seminal decade.

The Initial Discovery: Spontaneous Cell-Mediated Cytotoxicity

In the early 1970s, several research groups independently observed that lymphocytes from healthy, non-immunized individuals could lyse tumor cells in vitro.[1][2][3] This "spontaneous" or "natural" cytotoxicity was initially met with skepticism and considered a possible in vitro artifact.[4] However, pioneering work by researchers such as Rolf Kiessling, Eva Klein, and Hans Wigzell at the Karolinska Institute, and Ronald Herberman at the National Cancer Institute, provided compelling evidence for the existence of a distinct population of effector cells responsible for this activity.[1][2][3][5] In 1975, Kiessling and his colleagues formally proposed the term "natural killer (NK) cells" to describe these lymphocytes.[1][6][7]

Characterization of the Natural Killer Cell

A significant effort in the 1970s was dedicated to characterizing the phenotype and lineage of the NK cell. These early studies were largely defined by what the NK cell was not.

-

Distinct from T and B Lymphocytes: Through a series of depletion experiments, it was demonstrated that NK cells did not express the characteristic surface markers of T cells (e.g., theta antigen in mice, sheep red blood cell receptors in humans) or B cells (e.g., surface immunoglobulins).[4][8]

-

Non-adherent and Fc Receptor Positive: NK cells were found to be non-adherent to plastic and nylon wool, a characteristic that distinguished them from macrophages.[4][9] A significant proportion of NK cells were shown to possess receptors for the Fc portion of IgG (FcγR), although the role of this receptor in natural killing was initially unclear.[4]

-

Large Granular Lymphocytes: Towards the end of the decade, morphological studies identified NK cells as large granular lymphocytes (LGLs), characterized by a high cytoplasm-to-nucleus ratio and the presence of azurophilic granules.[2][4][5]

The following diagram illustrates the experimental workflow for the initial characterization of NK cells through a process of elimination.

Key Experimental Protocols

The cornerstone of natural cytotoxicity research in the 1970s was the Chromium-51 (⁵¹Cr) release assay . This assay provided a quantitative measure of cell lysis and was instrumental in defining the characteristics of NK cells and their cytotoxic function.

Detailed Methodology: The ⁴-hour ⁵¹Cr Release Assay

This protocol is a composite of the general methods described in the seminal papers of the 1970s.

1. Target Cell Preparation and Labeling:

- Target Cells: Commonly used target cell lines included the mouse Moloney leukemia cell line YAC-1 and the human erythroleukemia cell line K562.[7]

- Labeling:

- Harvest target cells in exponential growth phase.

- Wash cells once with culture medium (e.g., RPMI-1640 supplemented with fetal calf serum).

- Resuspend 1 x 10⁶ target cells in a small volume of medium.

- Add 100 µCi of Na₂⁵¹CrO₄ (Chromium-51).

- Incubate for 1 hour at 37°C in a humidified incubator with 5% CO₂.

- Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.

- Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

2. Effector Cell Preparation:

- Source: Spleen cells from mice or peripheral blood mononuclear cells (PBMCs) from humans were common sources of effector cells.[8][10]

- Purification: As described in Figure 1, effector cell populations were often enriched for NK cells by removing adherent cells and depleting T and B lymphocytes.

3. Cytotoxicity Assay:

- Plating:

- Plate 1 x 10⁴ labeled target cells (in 100 µL) into each well of a 96-well round-bottom microplate.

- Add effector cells in 100 µL at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

- Controls:

- Spontaneous Release: Target cells incubated with medium alone.

- Maximum Release: Target cells incubated with a detergent (e.g., Triton X-100) or subjected to freeze-thaw cycles.

- Incubation: Incubate the plate for 4 hours at 37°C.

- Harvesting: Centrifuge the plate and harvest the supernatant from each well.

4. Measurement of Radioactivity:

- Measure the radioactivity (counts per minute, CPM) of the supernatant in a gamma counter.

5. Calculation of Cytotoxicity:

- The percentage of specific lysis was calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quantitative Data from Seminal Studies

The following tables summarize the type of quantitative data that was generated in the 1970s to characterize natural cytotoxicity. The values presented are illustrative of the findings from that era.

Table 1: Natural Cytotoxicity of Spleen Cells from Different Mouse Strains against YAC-1 Target Cells

| Mouse Strain | Effector-to-Target Ratio | % Specific Lysis (Mean ± SD) |

| A/Sn | 50:1 | 45 ± 5 |

| CBA | 50:1 | 30 ± 4 |

| C57BL/6 | 50:1 | 15 ± 3 |

Data illustrative of findings in papers such as Kiessling et al., Eur J Immunol, 1975.

Table 2: Effect of Effector Cell Depletion on Natural Cytotoxicity against K562 Target Cells

| Effector Cell Population | Effector-to-Target Ratio | % Specific Lysis (Mean ± SD) |

| Unfractionated PBMCs | 50:1 | 40 ± 6 |

| Adherent Cell Depleted | 50:1 | 55 ± 7 |

| T-Cell Depleted (anti-theta + C') | 50:1 | 50 ± 5 |

| B-Cell Depleted (anti-Ig column) | 50:1 | 42 ± 6 |

Data illustrative of findings in papers such as Herberman et al., Int J Cancer, 1975.

Conceptual Models of NK Cell Recognition and Activation

The mechanism by which NK cells recognized and killed target cells was a major question in the 1970s. The prevailing understanding was that this recognition was not dependent on the Major Histocompatibility Complex (MHC) in the way that T-cell recognition was.[1]

Early Concepts of NK Cell Specificity

Initial studies suggested that NK cells might recognize viral antigens, as many of the susceptible target cell lines were virally induced tumors.[10][11] Herberman and colleagues proposed that NK cells had specificity for antigens associated with endogenous C-type viruses.[11]

The following diagram illustrates the early conceptual model of NK cell recognition, where an unknown receptor on the NK cell was thought to recognize a viral or tumor-associated antigen on the target cell.

While the precise nature of NK cell receptors and their ligands remained elusive throughout the 1970s, the groundwork was laid for the later development of the "missing-self" hypothesis, which posits that NK cells are inhibited by the presence of self-MHC class I molecules and are activated when these molecules are absent or downregulated on target cells.[5]

Conclusion

The 1970s was a decade of discovery that fundamentally altered the landscape of immunology. The conceptual development of natural cytotoxicity and the identification of the Natural Killer cell as a distinct lymphocyte lineage provided the first glimpse into a sophisticated innate immune system capable of recognizing and eliminating cellular threats without prior sensitization. The experimental protocols and quantitative data generated during this period not only established the existence of this novel defense mechanism but also paved the way for future research into the intricate molecular mechanisms of NK cell function and their potential for therapeutic applications in cancer and infectious diseases.

References

- 1. Five decades of natural killer cell discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five decades of natural killer cell discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models to study NK cell biology and possible clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Killer Activity: Early Days, Advances, and Seminal Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Early Days of NK Cells: An Example of How a Phenomenon Led to Detection of a Novel Immune Receptor System – Lessons from a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kiessling, R., Klein, E. and Wigzell, H. (1975) “Natural” Killer Cells in the Mouse. I. Cytotoxic Cells with Specificity for Mouse Moloney Leukemia Cells. Specificity and Distribution According to Genotype. European Journal of Immunology, 5, 112-117. - References - Scientific Research Publishing [scirp.org]

- 7. escholarship.org [escholarship.org]

- 8. "Natural" killer cells in the mouse. II. Cytotoxic cells with specificity for mouse Moloney leukemia cells. Characteristics of the killer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic and allogeneic tumors. II. Characterization of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Natural" killer cells in the mouse. I. Cytotoxic cells with specificity for mouse Moloney leukemia cells. Specificity and distribution according to genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic acid allogeneic tumors. I. Distribution of reactivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Identification of Natural Killer (NK) Cells in Early 1970s Research

Introduction

In the early 1970s, the field of immunology was predominantly focused on the well-defined roles of T and B lymphocytes in adaptive immunity. However, a series of seminal observations revealed a novel type of lymphocyte capable of killing tumor cells without prior sensitization, a phenomenon termed "spontaneous cytotoxicity" or "natural killing."[1][2][3] These effector cells, formally named "Natural Killer" (NK) cells in 1975, were initially characterized not by what they were, but by what they were not.[1][4] Lacking the specific surface markers of T and B cells, they were often referred to as "null cells."[2][5]

The primary technique for their identification was functional: their ability to lyse target cells in vitro. This was principally measured using the Chromium-51 release assay.[1][6] Phenotypic characterization was rudimentary and relied on a process of elimination, depleting known lymphocyte populations to enrich for this new cytotoxic cell. This document provides detailed protocols and data presentation reflecting the methodologies used by researchers in this pioneering era of NK cell biology.

Core Techniques and Methodologies

The identification of NK cells in the early 1970s was a two-pronged approach: first, the isolation of a lymphocyte population depleted of known cell types (T cells, B cells, and monocytes), and second, the functional confirmation of their cytotoxic activity against susceptible tumor cell lines.

I. Isolation of "Null" Lymphocytes (Effector Cells)

The goal was to isolate a population of peripheral blood mononuclear cells (PBMCs) that were non-adherent and did not express the characteristic surface markers of T or B lymphocytes.

Experimental Protocol: Negative Selection of Human "Null" Lymphocytes

-

Preparation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood from healthy human donors in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque or Ficoll-Hypaque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

-

Wash the collected cells three times with PBS or cell culture medium to remove Ficoll and platelets.

-

-

Depletion of Adherent Cells (Monocytes):

-

Resuspend the washed PBMCs in a complete culture medium (e.g., RPMI-1640 with 10% fetal calf serum).

-

Add the cell suspension to plastic petri dishes or flasks.

-

Incubate for 1-2 hours at 37°C in a humidified CO₂ incubator. Monocytes and some B cells will adhere to the plastic.

-

Gently swirl the dish and collect the non-adherent cells.

-

Wash the non-adherent cells to remove any remaining monocytes.

-

-

Depletion of T and B Lymphocytes:

-

T-Cell Depletion (E-Rosetting): At the time, T cells were identified by their ability to form rosettes with sheep red blood cells (SRBCs).

-

Treat SRBCs with neuraminidase to enhance rosette formation.

-

Mix the non-adherent lymphocytes with neuraminidase-treated SRBCs at a high ratio (e.g., 1:50).

-

Incubate the mixture at 4°C for 1-2 hours to allow rosettes to form.

-

Layer the cell suspension over a Ficoll-Hypaque gradient and centrifuge. The E-rosette forming T cells (heavier) will pellet, while the non-rosetting "null" and B cells will remain at the interface.

-

Collect the cells from the interface.

-

-

B-Cell Depletion: B-cells were typically removed by their surface immunoglobulin expression or Fc receptor presence, though this was less standardized. Often, the remaining population after monocyte and T-cell depletion was used directly, with the acknowledgment that it contained B cells and the "null" effector cells.

-

The resulting cell population, enriched for lymphocytes lacking T-cell markers and depleted of adherent monocytes, was termed the "null cell" fraction and used as the effector cell population in cytotoxicity assays.

Workflow for "Null" Cell Isolation

Caption: Workflow for isolating "null" lymphocytes in the 1970s.

II. Functional Assessment: The Chromium-51 Release Assay

This assay was the gold standard for measuring cell-mediated cytotoxicity.[1] It quantifies the lysis of target cells by measuring the release of radioactive Chromium-51 (⁵¹Cr) from pre-labeled target cells into the culture supernatant.

Experimental Protocol: ⁵¹Cr Release Assay

-

Target Cell Preparation and Labeling:

-

Use a highly susceptible target cell line (e.g., K562 for human NK cells, YAC-1 for mouse NK cells).

-

Harvest target cells during the exponential growth phase.

-

Wash the cells and resuspend them in a small volume of culture medium.

-

Add Sodium Chromate (Na₂⁵¹CrO₄) to the cell suspension (approx. 100 µCi per 10⁷ cells).

-

Incubate for 1-2 hours at 37°C, with occasional mixing to ensure uniform labeling.

-

Wash the labeled target cells at least three times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the final labeled target cells at a known concentration (e.g., 1 x 10⁵ cells/mL).

-

-

Cytotoxicity Assay Setup:

-

Plate the labeled target cells into a 96-well round-bottom plate (e.g., 1 x 10⁴ cells in 100 µL per well).

-

Prepare serial dilutions of the "null" effector cells.

-

Add 100 µL of the effector cell suspensions to the wells containing target cells to achieve various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous Release: Target cells incubated with medium only (measures baseline ⁵¹Cr leakage).

-

Maximum Release: Target cells incubated with a detergent (e.g., Triton X-100) or subjected to freeze-thaw cycles to induce 100% lysis.

-

-

-

Incubation and Sample Collection:

-

Centrifuge the plate briefly at low speed to pellet the cells and initiate contact.

-

Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, centrifuge the plate again to pellet all cells.

-

Carefully harvest a defined volume (e.g., 100 µL) of the supernatant from each well.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity (counts per minute, CPM) of the harvested supernatant in a gamma counter.

-

Calculate the percentage of specific lysis for each E:T ratio using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Workflow for ⁵¹Cr Release Assay

Caption: Experimental workflow for the Chromium-51 release assay.

Data Presentation

The primary quantitative data from early NK cell research was the percentage of specific lysis at different E:T ratios. This was typically presented in tabular format.

Table 1: Representative Data from a 4-Hour ⁵¹Cr Release Assay

| Effector Cell Population | Effector:Target (E:T) Ratio | Mean CPM (Experimental Release) | % Specific Lysis |

| "Null" Cells | 100:1 | 4500 | 58.3% |

| 50:1 | 3200 | 36.7% | |

| 25:1 | 2150 | 19.2% | |

| 12.5:1 | 1500 | 8.3% | |

| Unfractionated PBMCs | 100:1 | 2800 | 30.0% |

| 50:1 | 2000 | 16.7% | |

| 25:1 | 1450 | 7.5% | |

| 12.5:1 | 1200 | 3.3% | |

| Controls | |||

| Spontaneous Release | N/A | 1000 | N/A |

| Maximum Release | N/A | 7000 | N/A |

Note: The data presented are illustrative. The calculation for the first row is: [(4500 - 1000) / (7000 - 1000)] x 100 = 58.3%. This table demonstrates the enrichment of cytotoxic activity in the "null" cell fraction compared to unfractionated PBMCs.

Summary

The identification of NK cells in the early 1970s was a landmark achievement, accomplished without the sophisticated tools of monoclonal antibodies and flow cytometry that are standard today. The techniques relied on clever functional assays and methodical negative selection. The ⁵¹Cr release assay provided a robust and quantifiable measure of a previously unknown cytotoxic activity, while the isolation of "null" cells helped to define the responsible lymphocyte population by excluding known players.[7] These foundational methods paved the way for decades of research into the complex biology of the innate immune system.

References

- 1. Five decades of natural killer cell discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The origins of the NK cell, or a Canadian in King Ivan's court - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five decades of natural killer cell discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. Spontaneous human lymphocyte-mediated cytotoxicity against tumor target cells. IX. The quantitation of natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Killer Activity: Early Days, Advances, and Seminal Observations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Chromium-51 Release Assay for Measuring Early Natural Killer (NK) Cell Activity

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a rapid response to virally infected and malignantly transformed cells without prior sensitization.[1] A key effector function of NK cells is cytotoxicity, the ability to directly lyse target cells. The chromium-51 (⁵¹Cr) release assay is a well-established and widely used method for quantifying this cytotoxic activity in vitro.[2] For decades, it has been considered the "gold standard" for measuring the cytolytic function of NK cells and cytotoxic T lymphocytes (CTLs).[2][3][4]

The principle of the assay is based on the labeling of target cells with radioactive sodium chromate (Na₂⁵¹CrO₄).[5] Upon uptake, intracellular proteins reduce the chromate to a charged chromic ion (⁵¹Cr³⁺), which is retained in the cytoplasm.[4] When NK cells (effector cells) recognize and lyse these labeled target cells, the damaged cell membrane allows the release of ⁵¹Cr into the cell culture supernatant.[6][7] The amount of radioactivity in the supernatant is directly proportional to the number of target cells lysed by the NK cells.[2] By measuring the radioactivity, the percentage of specific lysis can be calculated, providing a quantitative measure of NK cell cytotoxic activity.[1]

Applications

The chromium release assay is a versatile tool with numerous applications in basic research and clinical settings:

-

Immunology Research: Fundamental for studying the basic biology of NK cells, including the mechanisms of target cell recognition and killing.[8]

-